2-Methoxy-6-[(methylamino)methyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methoxy-6-(methylaminomethyl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-6-7-4-3-5-8(12-2)9(7)11/h3-5,10-11H,6H2,1-2H3 |
InChI Key |
SCLVYLYGEKNISR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Context Within Phenolic Amine Chemistry
This class includes many biologically significant molecules, such as catecholamines (e.g., dopamine, adrenaline, and noradrenaline), where the interplay between the phenol (B47542) and amine moieties is crucial for their physiological function. nih.gov 2-Methoxy-6-[(methylamino)methyl]phenol fits squarely within this category, featuring a phenol ring substituted with both a methoxy (B1213986) (-OCH₃) group and a methylaminomethyl (-CH₂NHCH₃) side chain. The relative positions of these groups on the benzene (B151609) ring are critical to its chemical behavior and potential for use as a building block in more complex syntheses.
Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Routes
A thorough review of scientific literature did not yield specific examples of the in situ generation of Schiff bases directly from 2-Methoxy-6-[(methylamino)methyl]phenol for subsequent reactions. This particular synthetic methodology, which involves the formation of a Schiff base in the reaction mixture without isolation, followed by its immediate use in a subsequent chemical transformation, does not appear to be a documented pathway involving this specific phenol (B47542) derivative.
Schiff base formation typically occurs through the condensation of a primary amine with an aldehyde or ketone. In the context of the requested compound, this compound already possesses a secondary amine functionality and is not a primary amine or a carbonyl compound, which are the typical precursors for Schiff base formation.
Research on related compounds often involves the condensation of aldehydes like o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with various primary amines to form Schiff bases that can then be used in further reactions, such as the synthesis of metal complexes. However, this chemistry starts from a different set of precursors and does not involve this compound as a starting material for in situ Schiff base generation.
Due to the absence of direct research on this topic for the specified compound, a data table detailing research findings on in situ Schiff base generation from this compound cannot be provided.
Oxidative Transformations of the Phenolic Moiety
The phenolic hydroxyl group is susceptible to oxidation, which can lead to a range of products, including quinones, and can also facilitate oxidative coupling reactions. The presence of the electron-donating methoxy (B1213986) and methylamino-methyl groups is expected to activate the phenol ring towards oxidation.
One potential transformation is oxidative dearomatization , a process that can convert phenols into ortho-quinol products, rapidly increasing molecular complexity. This type of reaction can be achieved using various chemical reagents or biocatalytic methods nih.gov. The specific products formed would depend on the oxidant and reaction conditions.
Another significant oxidative pathway is oxidative coupling , which can lead to the formation of dimers or polymers. Phenols can undergo C-C or C-O bond formation under oxidative conditions, often catalyzed by metal complexes nih.govresearchgate.net. For this compound, oxidative coupling could potentially occur between two molecules, leading to more complex structures. The regioselectivity of such coupling would be influenced by the steric and electronic effects of the substituents.
Table 1: Potential Oxidative Transformation Products of this compound
| Transformation Type | Potential Product(s) | Reagents/Conditions |
| Oxidative Dearomatization | Ortho-quinol derivatives | Chemical oxidants (e.g., hypervalent iodine reagents), biocatalysts nih.gov |
| Oxidative Coupling | Dimeric or oligomeric structures via C-C or C-O bonds | Metal catalysts (e.g., Fe, Mn, Cu complexes), enzymatic catalysts nih.govresearchgate.net |
| Oxidation to Quinones | Substituted benzoquinones | Strong oxidizing agents |
Reductive Pathways of the Methylamino Group
The methylamino group can undergo reductive transformations, most notably N-dealkylation. This process involves the removal of the methyl group from the nitrogen atom, converting the secondary amine into a primary amine.
N-dealkylation is a common metabolic pathway for many xenobiotics and can also be achieved synthetically nih.govmdpi.com. Synthetic methods for N-demethylation often involve reagents like chloroformates followed by hydrolysis, or catalytic approaches nih.gov. The resulting primary amine would have different chemical and physical properties compared to the parent compound.
While direct reduction of the methylamino group itself is not a typical reaction pathway under standard reductive conditions, the C-N bond can be cleaved under more forcing conditions, though this is generally less selective.
Table 2: Potential Reductive Transformation of the Methylamino Group
| Transformation Type | Product | Reagents/Conditions |
| N-Dealkylation | 2-Amino-6-methoxyphenol | Chloroformates followed by hydrolysis, catalytic methods nih.gov |
Substitution Reactions at the Phenolic Ring
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and methoxy groups byjus.comchemguide.co.uk. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The [(methylamino)methyl] group, a Mannich base substituent, also influences the regioselectivity. The interplay of these directing effects determines the position of substitution.
Given the substitution pattern, the available positions for electrophilic attack are C4 and C5. The hydroxyl and methoxy groups strongly activate the ring, with the hydroxyl group being a particularly powerful activating group chemguide.co.uklibretexts.org.
Nitration: Treatment with nitric acid is expected to introduce a nitro group onto the aromatic ring. Due to the high activation of the ring, this reaction would likely proceed under mild conditions, for example, with dilute nitric acid byjus.com. Studies on the nitration of guaiacol (B22219) (2-methoxyphenol) show that nitration occurs preferentially at the positions para and ortho to the hydroxyl group nih.govnih.govfigshare.com. For the target molecule, the C4 position is para to the hydroxyl group and ortho to the methoxy group, making it a likely site for nitration.
Halogenation: Reaction with halogens, such as bromine, is expected to occur readily, even without a Lewis acid catalyst byjus.com. The high reactivity of the phenol ring might lead to poly-substitution if not carefully controlled.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible. However, the presence of the basic amino group can complicate these reactions, as it can react with the Lewis acid catalyst, deactivating the ring libretexts.org. The reaction of guaiacol with formaldehyde (B43269), a type of Friedel-Crafts hydroxyalkylation, has been reported youtube.com.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂+ | 2-Methoxy-4-nitro-6-[(methylamino)methyl]phenol |
| Bromination | Br+ | 4-Bromo-2-methoxy-6-[(methylamino)methyl]phenol |
| Friedel-Crafts Acylation | RCO+ | 4-Acyl-2-methoxy-6-[(methylamino)methyl]phenol (if catalyst incompatibility is overcome) |
Investigations into Reaction Mechanisms and Kinetics
The mechanisms of the aforementioned reactions are generally well-understood for related phenolic compounds.
Oxidative Transformations: The oxidation of phenols can proceed through various mechanisms, including electron transfer to form a phenoxy radical, followed by further reactions nih.gov. The kinetics of phenol oxidation are influenced by factors such as the substituents on the ring, the oxidant used, and the reaction conditions mdpi.comresearchgate.netnih.gov. Electron-donating groups, like the methoxy and hydroxyl groups in the target molecule, generally increase the rate of oxidation mdpi.com.
Reductive Pathways: The mechanism of N-dealkylation often involves an initial oxidation of the N-alkyl group, followed by hydrolysis of the resulting intermediate mdpi.com. For instance, metabolic N-dealkylation catalyzed by cytochrome P450 enzymes proceeds via hydroxylation of the carbon atom attached to the nitrogen mdpi.com.
Electrophilic Aromatic Substitution: The mechanism for these reactions involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity of the ring byjus.com. The rate of reaction is highly dependent on the nature of the substituents on the ring. The strong activating effect of the hydroxyl and methoxy groups leads to a significantly faster reaction rate compared to benzene (B151609). The reaction constant (ρ) in the Hammett equation for the oxidation of substituted phenols is typically negative, indicating that electron-donating groups accelerate the reaction researchgate.net.
The compound this compound is a Mannich base, formed from the Mannich reaction of a phenol, formaldehyde, and a secondary amine wikipedia.orgbyjus.com. The mechanism of the Mannich reaction itself involves the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile for the attack by the electron-rich phenol wikipedia.orgbyjus.comorganic-chemistry.org.
Structural Relationship to Schiff Base Derivatives Imines
Direct Synthetic Routes for this compound
Direct synthesis of the target compound can be accomplished through methods that introduce the (methylamino)methyl group onto the phenol (B47542) ring in a single or concerted sequence of reactions.
Reduction of Iminophenol Precursors (e.g., via Schiff Base Reduction)
A common and efficient method for the synthesis of this compound involves the reduction of its corresponding iminophenol precursor, 2-methoxy-6-[(methylimino)methyl]phenol. This Schiff base is readily prepared from o-vanillin and methylamine. The subsequent reduction of the imine (C=N) bond to an amine (CH-NH) is a critical step.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions. The reduction is typically carried out in an alcoholic solvent such as ethanol (B145695). The imine product is suspended in ethanol, and sodium borohydride is added portionwise. google.com The progress of the reaction can be observed by the dissolution of the imine and a color change from orange to colorless. chemicalbook.com The reaction mixture is then typically acidified and extracted to isolate the final product.
| Precursor | Reducing Agent | Solvent | Observations |
| 2-methoxy-6-[(methylimino)methyl]phenol | Sodium Borohydride (NaBH₄) | 95% Ethanol | Partial dissolution of imine, bubbling, color change from orange to colorless. google.comchemicalbook.com |
Catalytic hydrogenation is another effective method for the reduction of the imine linkage. Catalysts such as platinum oxide (PtO₂) can be employed for this purpose. This method offers an alternative to hydride-based reductions and can be advantageous in certain synthetic strategies.
Mannich Condensation Approaches Utilizing Phenol and Methylamine Derivatives
The Mannich reaction provides a direct route to aminomethylated phenols. In the context of synthesizing this compound, this would involve the reaction of a suitable phenol (like guaiacol), formaldehyde (B43269), and methylamine. This three-component condensation reaction forms a C-C bond and introduces the aminomethyl group onto the aromatic ring.
The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and methylamine, which then acts as an electrophile and attacks the electron-rich phenol ring. The regioselectivity of the reaction on the phenol ring can be influenced by the reaction conditions and the directing effects of the existing substituents.
Multi-Step Synthesis Strategies from Aromatic Precursors
A versatile approach to this compound involves a multi-step synthesis starting from readily available aromatic precursors such as guaiacol (B22219) (2-methoxyphenol). This strategy offers greater control over the introduction of functional groups.
A typical sequence involves:
Formylation of Guaiacol: The first step is the introduction of a formyl group (-CHO) onto the guaiacol ring to produce o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Several methods can be employed for this formylation, including the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution. google.com Alternatively, processes using glyoxylic acid followed by oxidative decarboxylation are of industrial significance for the synthesis of vanillin (B372448) from guaiacol, with o-vanillin being a potential isomer. wikipedia.org A patented method describes the sulfonation of guaiacol to direct the subsequent condensation with glyoxylic acid to the ortho position, followed by hydrolysis and oxidation to yield o-vanillin. google.com
Formation of the Schiff Base: The synthesized o-vanillin is then condensed with methylamine to form the iminophenol, 2-methoxy-6-[(methylimino)methyl]phenol, as described in section 2.2.1.
Reduction of the Imine: The final step is the reduction of the imine to the desired this compound, as detailed in section 2.1.1.
Synthesis of Related Schiff Base Analogues (e.g., 2-methoxy-6-[(methylimino)methyl]phenol)
The synthesis of the Schiff base precursor, 2-methoxy-6-[(methylimino)methyl]phenol, is a crucial step in many of the synthetic routes to the target compound.
Condensation Reactions with o-Vanillin and Analogous Aldehydes
The formation of 2-methoxy-6-[(methylimino)methyl]phenol is typically achieved through the condensation reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with methylamine. mdpi.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
Similarly, other analogous aldehydes can be condensed with various primary amines to produce a wide range of Schiff base derivatives. For instance, o-vanillin has been reacted with p-toluidine (B81030) in a solvent-free reaction and with 2,4,6-trimethylphenylamine in ethanol to form the corresponding imines. google.compatsnap.com
| Aldehyde | Amine | Product |
| o-Vanillin | Methylamine | 2-methoxy-6-[(methylimino)methyl]phenol |
| o-Vanillin | p-Toluidine | 2-methoxy-6-({[4-methylphenyl]imino}methyl)phenol google.com |
| o-Vanillin | 2,4,6-Trimethylphenylamine | 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol patsnap.com |
Solvent and Catalytic Effects on Imino Linkage Formation (e.g., Reflux in Methanol (B129727) or Ethanol)
The formation of the imino linkage is influenced by the reaction conditions, particularly the choice of solvent and the presence of catalysts.
Commonly, alcoholic solvents such as methanol or ethanol are used for the condensation of o-vanillin and methylamine. mdpi.com For example, the reaction of 2-hydroxy-3-ethoxybenzaldehyde (an analogue of o-vanillin) with a methylamine solution is carried out by refluxing in ethanol for 2 hours, resulting in a 76% yield of the corresponding Schiff base. wikipedia.org Similarly, the reaction of o-vanillin with 2,4,6-trimethylphenylamine was conducted in refluxing ethanol for 24 hours. patsnap.com These solvents are effective at dissolving the reactants and facilitating the removal of water, which drives the reaction equilibrium towards the formation of the imine.
While the condensation to form Schiff bases can often proceed without a catalyst, particularly with reactive aldehydes, acid or base catalysis can be employed to accelerate the reaction. The reaction can also be performed under solvent-free conditions, which aligns with the principles of green chemistry. google.comresearchgate.net In some cases, simply stirring the reactants at room temperature in a suitable solvent like methanol is sufficient to yield the product in high purity. mdpi.com
| Reactants | Solvent | Conditions | Yield |
| 2-hydroxy-3-ethoxybenzaldehyde, Methylamine | Ethanol | Reflux, 2 hours | 76% wikipedia.org |
| o-Vanillin, 2,4,6-Trimethylphenylamine | Ethanol | Reflux, 24 hours | Not specified patsnap.com |
| 4,4'-diaminodiphenyl ether, o-vanillin | Methanol | Room temperature, 1 hour | 97% mdpi.com |
| p-tolualdehyde, o-toluidine | None | Heating, then vacuum | 99% researchgate.net |
Coordination Chemistry and Metal Complexation of Derivatives
Ligand Design and Multidentate Properties of 2-Methoxy-6-[(methylimino)methyl]phenol and Analogues
Schiff bases derived from salicylaldehyde (B1680747) and its derivatives, like o-vanillin, are considered "privileged ligands" because they are easily synthesized and can be readily modified to control the stereochemistry and nuclearity of their metal complexes. nih.govtandfonline.com 2-Methoxy-6-[(methylimino)methyl]phenol is formed through the condensation reaction of an aldehyde (o-vanillin) with a primary amine (methylamine). nih.govresearchgate.net
These ligands are versatile due to the presence of multiple donor atoms, primarily the imine nitrogen (-C=N-) and the phenolic oxygen (-OH). researchgate.net This allows them to act as multidentate ligands, binding to a central metal ion through more than one atom. Depending on the structure of the amine used in their synthesis, they can be designed as bidentate (NO), tridentate (ONO), or tetradentate (N2O2) ligands. ijcrr.com The presence of the lone pair of electrons on the sp² hybridized nitrogen atom of the imine group and the phenolic oxygen makes them excellent chelating agents, forming stable rings with metal ions. nih.gov The steric and electronic properties of the ligand can be fine-tuned by changing the substituents on either the salicylaldehyde or the amine precursor, influencing the structure and properties of the resulting metal complex. researchgate.net
Synthesis of Metal Complexes with Schiff Base Ligands
The synthesis of metal complexes with these Schiff base ligands typically involves a straightforward reaction between the ligand and a metal salt in a suitable solvent. nih.govwalisongo.ac.id A common method is to add the metal salt, often a chloride or acetate (B1210297) salt of the desired transition metal (e.g., Mn(II), Cu(II), Ni(II), Zn(II)), to a solution of the Schiff base ligand, usually in an alcohol like ethanol (B145695). nih.govsemanticscholar.orgneliti.comrasayanjournal.co.in The reaction mixture is often heated under reflux for several hours to facilitate the complex formation. nih.govrasayanjournal.co.in Upon cooling, the solid metal complex precipitates out of the solution and can be collected by filtration, washed, and dried. nih.gov
Mononuclear complexes, containing a single metal center, are commonly formed with Schiff base ligands derived from o-vanillin. The stoichiometry of these complexes often depends on the reaction conditions and the nature of the metal ion and ligand. For example, complexes with a 1:1 metal-to-ligand ratio have been synthesized. neliti.com In other cases, two Schiff base ligands coordinate to a single metal center, forming complexes with the general formula [ML₂Cl₂], where L is the neutral Schiff base ligand. researchgate.net An example is the manganese(II) complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, which has the composition [MnL₂Cl₂]. researchgate.net Another structural type is represented by [MnCl₂L(H₂O)₂], where one ligand and two water molecules coordinate to the manganese(II) center. semanticscholar.org
The versatility of o-vanillin-based Schiff bases allows for the creation of more complex structures beyond simple mononuclear units. These ligands are instrumental in assembling polynuclear and oligomeric species. rsc.org The phenolic oxygen atom can act as a bridge between two or more metal centers, leading to the formation of dimeric or larger assemblies. nih.gov For instance, the design of multidentate Schiff-base ligands can lead to the formation of phenoxo-bridged binuclear transition metal complexes. researchgate.net The rich coordination chemistry of these ligands can generate a wide variety of structures, from discrete oligonuclear species to extended coordination polymers. rsc.orgresearchgate.net
Spontaneous self-assembly is a process where molecules organize into ordered structures without external guidance. Schiff base complexes are particularly useful in metallosupramolecular chemistry for the assembly of complex architectures like helicates. rsc.org The formation of these structures is driven by the coordination bonds between the metal ions and the ligands. Metal ions with d¹⁰ electronic configurations, such as Zn(II), are of particular interest in this area due to the interesting structural features and potential applications of their self-assembled complexes. tandfonline.com The process can sometimes be transient, where an initial self-assembled structure rearranges over time into a more thermodynamically stable one. nih.gov This behavior is observed in systems where metastable oligomers and polymers first form in solution and slowly convert into more stable, well-defined structures like macrocycles or catenanes. nih.gov
Structural Elucidation of Metal Complexes
The precise three-dimensional arrangement of atoms in these metal complexes is determined using various analytical techniques. Spectroscopic methods like FT-IR, UV-Vis, and NMR provide valuable information about the coordination environment. nih.govsemanticscholar.org For example, in FT-IR spectroscopy, a shift in the stretching frequency of the azomethine group (-CH=N-) and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds confirm the coordination of the ligand to the metal ion. nih.govsemanticscholar.org
For instance, the single-crystal structure of a manganese(II) complex with a related Schiff base, [Mn(C₁₅H₁₅NO₂)₂Cl₂], revealed a distorted octahedral geometry around the Mn atom. researchgate.net In this complex, the manganese center is coordinated by two nitrogen atoms and two oxygen atoms from the two bidentate Schiff base ligands, and by two chloride ions. researchgate.net Similarly, the crystal structure of an ethoxy analogue, 2-Ethoxy-6-[(methylimino)methyl]phenol, has been determined, providing a basis for understanding the geometry of the ligand itself. nih.govresearchgate.net X-ray analysis of organotin(IV) complexes with o-vanillin derived Schiff bases has also been used to definitively determine their molecular structures. nih.gov This powerful technique is indispensable for understanding the intricate structural details that govern the properties of these coordination compounds. globethesis.com
Interactive Data Tables
Table 1: Representative Crystallographic Data for a Related Schiff Base Ligand This table presents data for 2-Ethoxy-6-[(methylimino)methyl]phenol, an analogue of the subject compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | nih.gov |
| Molecular Weight | 179.21 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.2986 (19) | nih.gov |
| b (Å) | 14.713 (3) | nih.gov |
| c (Å) | 7.0551 (15) | nih.gov |
| β (°) | 108.465 (8) | nih.gov |
| Volume (ų) | 915.5 (3) | nih.gov |
| Z | 4 | nih.gov |
Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes This table shows typical shifts in vibrational frequencies upon complexation.
| Compound Type | ν(C=N) (Imine) | ν(M-N) | ν(M-O) | Reference |
| Free Ligand (HL) | ~1669 | - | - | nih.gov |
| Cu(II) Complex | Shifted from ligand value | ~451 | ~573 | nih.gov |
| Zn(II) Complex | Shifted from ligand value | ~483 | ~586 | nih.gov |
| Mn(II) Complex | Shifted from ligand value | ~498 | ~533 | semanticscholar.org |
Analysis of Intram
olecular and Intermolecular Hydrogen Bonding and Other Interactions
The derivatives of 2-Methoxy-6-[(methylamino)methyl]phenol, particularly Schiff base and Mannich base ligands, exhibit a range of non-covalent interactions that are crucial in determining their molecular conformation and crystal packing. These interactions primarily include intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding:
A predominant feature in the crystal structures of Schiff base derivatives is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen atom (-C=N-). This interaction results in the formation of a stable six-membered ring, which influences the planarity of the molecule. For instance, in the crystal structure of 2-Ethoxy-6-[(methylimino)methyl]phenol, a methoxy (B1213986) analogue, a distinct O—H···N intramolecular hydrogen bond is observed. nih.gov Similarly, in 2-{[(2-chlorophenyl)imino]methyl}phenol, this hydrogen bond leads to a nearly coplanar arrangement of the benzene (B151609) rings and the azomethine group. nih.gov The formation of this S(6) ring motif is a common characteristic in this class of compounds. nih.gov
The strength and geometry of these intramolecular hydrogen bonds can be characterized by specific bond lengths and angles. For example, in 2-Ethoxy-6-[(methylimino)methyl]phenol, the H···N distance is 1.92 Å and the O—H···N angle is 142°. nih.gov In another related structure, 2-{[(2-chlorophenyl)imino]methyl}phenol, the O···N bond length is 2.611 (2) Å with a bond angle of 147°. nih.gov
Intermolecular Hydrogen Bonding and Other Interactions:
Beyond the intramolecular interactions, intermolecular forces play a significant role in the solid-state architecture of these compounds and their metal complexes. Weak intermolecular C—H···O hydrogen bonds are frequently observed, often leading to the formation of dimers or extended supramolecular networks. nih.gov For example, in 2-Ethoxy-6-[(methylimino)methyl]phenol, molecules are linked into inversion dimers through pairs of C—H···O hydrogen bonds. nih.gov
The table below summarizes typical hydrogen bond geometries found in derivatives of this compound.
| Compound/Derivative | Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| 2-Ethoxy-6-[(methylimino)methyl]phenol | Intramolecular | O1—H1···N1 | 0.82 | 1.92 | 2.616 (4) | 142 | nih.gov |
| 2-Ethoxy-6-[(methylimino)methyl]phenol | Intermolecular | C10—H10B···O1 | 0.96 | 1.98 | 2.782 (4) | 140 | nih.gov |
| 2-{[(2-chlorophenyl)imino]methyl}phenol | Intramolecular | O1—H1···N1 | - | - | 2.611 (2) | 147 | nih.gov |
Comparative Analysis of Metal Coordination Modes and Ligand Connectivity
Derivatives of this compound, acting as ligands, can coordinate to metal ions in various modes, leading to a diverse range of molecular geometries and connectivities. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the reaction conditions, and the presence of other coordinating species.
Coordination Modes:
These ligands typically act as bidentate or tridentate chelating agents, utilizing the phenolic oxygen, the imine or amine nitrogen, and in some cases, the methoxy oxygen as donor atoms.
Bidentate (O, N) Coordination: This is a common coordination mode where the ligand binds to the metal center through the deprotonated phenolic oxygen and the nitrogen atom of the imino or amino group, forming a stable chelate ring. uomustansiriyah.edu.iq This mode is observed in many mononuclear complexes.
Tridentate (O, N, O) Coordination: In some cases, the methoxy oxygen atom can also participate in coordination, leading to a tridentate binding mode. This is more likely with larger metal ions or when the ligand conformation is favorable.
Ligand Connectivity and Molecular Geometry:
The coordination of these ligands to metal ions results in the formation of complexes with various nuclearities and geometries.
Mononuclear Complexes: In the simplest cases, one or more ligand molecules coordinate to a single metal center. The resulting geometry depends on the coordination number of the metal and the nature of the ligands. Common geometries include:
Square Planar: Observed for some Ni(II) complexes. nih.gov
Octahedral: This geometry is frequently encountered, for example, in Mn(II), Co(II), Ni(II), and Cd(II) complexes where the metal center is six-coordinate. researchgate.netuomustansiriyah.edu.iq The coordination sphere can be completed by two ligand molecules and other monodentate ligands like water or chloride ions. nih.gov
Polynuclear Complexes: These ligands can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. This can occur through the phenolic oxygen or by the formation of other bridging moieties like carbonate ions, as seen in the atmospheric CO₂ fixation by Co(II)-Ln(III) complexes of a Mannich base ligand. researchgate.net
The table below provides a comparative overview of the coordination characteristics of metal complexes with ligands derived from this compound analogues.
| Metal Ion | Ligand Type | Coordination Mode | Geometry | Nuclearity | Reference |
| Mn(II) | Schiff Base | Bidentate (O,N) | Distorted Octahedral | Mononuclear | researchgate.net |
| Co(II) | Schiff Base | Bidentate (O,N) | Octahedral | Mononuclear | uomustansiriyah.edu.iq |
| Ni(II) | Schiff Base | Bidentate (O,N) | Square Planar | Mononuclear | nih.gov |
| Cu(II) | Schiff Base | Bidentate (O,N) | - | Mononuclear | nih.gov |
| Cd(II) | Schiff Base | Bidentate (O,N) | Octahedral | Mononuclear | researchgate.net |
| Co(II)-Ln(III) | Mannich Base | - | Distorted Square Pyramid (Co), Tricapped Trigonal Prism/Capped Square Antiprism (Ln) | Tetranuclear | researchgate.net |
Catalytic Applications of Derived Coordination Compounds
Transition Metal Complexes as Catalysts
Transition metal complexes derived from Schiff base ligands, such as those related to 2-Methoxy-6-[(methylamino)methyl]phenol, are versatile catalysts in numerous chemical reactions. johronline.comresearchgate.net Schiff bases are advantageous ligands because their steric and electronic properties can be fine-tuned by selecting appropriate aldehyde and amine precursors. nih.gov The resulting metal complexes have been shown to be effective in various catalytic applications, including oxidation and hydroxylation reactions. orientjchem.orgresearchgate.net
The catalytic activity of these complexes is fundamentally linked to the ability of the central transition metal ion (e.g., manganese, cobalt, nickel, copper, zinc) to exist in multiple oxidation states. researchgate.netnih.gov This property facilitates redox cycling, which is crucial for many catalytic processes. The ligand plays a vital role in stabilizing the metal center and modulating its reactivity. For instance, the nitrogen and oxygen donor atoms of the Schiff base ligand coordinate to the metal ion, creating a stable complex that can still interact with substrates. nih.gov
Research on similar Schiff base complexes has demonstrated their potential. For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Cd(II) with a Schiff base derived from o-vanillin and p-toluidine (B81030) have been synthesized and characterized. researchgate.net These types of complexes are explored for their catalytic potential in various organic transformations. The general structure of such complexes often involves the metal ion in a distorted octahedral or other multi-coordinate geometry, allowing for the binding of substrates. researchgate.net
Stereospecific Oxidation Reactions (e.g., Alkane Oxidation with m-Chloroperbenzoic Acid)
Coordination complexes derived from ligands structurally similar to this compound are effective catalysts for the oxidation of alkanes, a chemically challenging transformation. A common system employs meta-Chloroperbenzoic acid (m-CPBA) as the terminal oxidant. researchgate.netmdpi.comorganic-chemistry.org These reactions are significant for their ability to convert inert C-H bonds into more functional groups like alcohols and ketones.
For example, nickel(II) complexes have been shown to catalyze the hydroxylation of alkanes with m-CPBA, yielding alcohols as the major product. researchgate.netnih.gov The catalytic efficiency can be influenced by the steric and electronic properties of the ligand coordinated to the metal center. researchgate.net Mechanistic studies suggest that the reaction may proceed through the formation of a high-valent metal-oxo species or involve radical intermediates generated from the interaction between the metal complex and m-CPBA. researchgate.netresearchgate.net
In a typical catalytic cycle, the metal complex activates the m-CPBA, leading to the formation of a reactive oxidizing species. This species then abstracts a hydrogen atom from the alkane, followed by the transfer of an oxygen atom to the resulting alkyl radical. The selectivity of these reactions, particularly the preference for oxidizing tertiary C-H bonds over primary or secondary ones, highlights the stereospecific nature of some of these catalytic systems. mdpi.comnih.gov
Below is a table summarizing the results of cyclohexane (B81311) oxidation using a cobalt complex catalyst and m-CPBA, illustrating typical product distributions.
| Catalyst System | Substrate | Oxidant | Product Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|
| Cobalt Complex | Cyclohexane | m-CPBA | 76 | 76 |
Data adapted from a study on alkane oxidation catalyzed by cobalt complexes. mdpi.com
Phenol (B47542) Hydroxylation Catalysis
The hydroxylation of phenols to produce catechols and hydroquinones is an industrially important reaction, and coordination compounds are key catalysts in this process. scirp.org Complexes derived from this compound are promising candidates for this transformation due to their structural similarities to ligands used in successful catalytic systems. Copper and iron complexes, in particular, have been extensively studied for their ability to mimic the function of enzymes like tyrosinase, which naturally hydroxylates phenols. scispace.comnih.gov
The catalytic process often utilizes accessible oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. nih.govmdpi.com For instance, iron-based metal-organic frameworks have demonstrated good activity and stability in the liquid phase hydroxylation of phenol using H₂O₂. scirp.org The reaction yields valuable products such as catechol and hydroquinone. The efficiency of the catalysis depends on various factors, including temperature, reaction time, and the molar ratio of substrate to oxidant. scirp.org
Copper complexes have also shown high efficiency in phenol hydroxylation. orientjchem.orgrsc.org Some systems can achieve catalytic turnover by activating dioxygen, a challenging but highly desirable "green" oxidant. nih.gov The mechanism is believed to involve the formation of a reactive copper-oxygen species that attacks the phenol ring in an electrophilic aromatic substitution manner. scispace.com
The following table presents data on the catalytic hydroxylation of various substituted phenols using a dinuclear copper(I) complex and dioxygen.
| Substrate (p-substituted phenol) | Product (Catechol) Yield (%) |
|---|---|
| p-cresol | 85 |
| p-fluorophenol | 75 |
| p-chlorophenol | 65 |
| p-nitrophenol | 30 |
Data reflects stoichiometric reactions that inform catalytic potential. nih.gov
Structure-Activity Relationship Studies in Catalytic Systems
Understanding the relationship between the structure of a catalyst and its activity is crucial for designing more efficient and selective catalysts. For coordination compounds of this compound, key structural features influencing catalytic performance include the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand itself.
The functional groups on the phenolic ring of the ligand—specifically the methoxy (B1213986) (-OCH₃) and phenolic hydroxyl (-OH) groups—play a significant role in modulating the catalytic activity. nih.gov The electron-donating nature of the methoxy group can increase the electron density at the metal center, which can influence its redox potential and its ability to activate substrates or oxidants. The phenolic hydroxyl group, upon deprotonation, can act as a bridging ligand or provide a strong anionic donor site, stabilizing higher oxidation states of the metal. nih.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Analysis of Chemical Environments
Experimental ¹H NMR data for 2-Methoxy-6-[(methylamino)methyl]phenol is not available in the reviewed literature. A detailed analysis of the chemical shifts, coupling constants, and signal multiplicities, which would provide insight into the electronic environment of the protons in the molecule, cannot be conducted.
Carbon-13 (¹³C) NMR Spectroscopy for Structural Elucidation
Published ¹³C NMR spectral data for this compound could not be located. This prevents the creation of a data table and a detailed discussion of the carbon framework, including the chemical shifts of the aromatic, methoxy (B1213986), methylene, and methyl carbons.
Advanced Two-Dimensional NMR Techniques
Without primary 1D NMR data, no information on advanced two-dimensional (2D) NMR studies (such as COSY, HSQC, or HMBC) is available. Such studies would be essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Specific FT-IR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups (O-H, N-H, C-O, C-N, aromatic C-H, and C=C bonds), has not been published for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores present in the molecule, primarily the substituted benzene (B151609) ring, dictate the wavelengths at which absorption occurs.
The phenolic ring system, with its methoxy and methylaminomethyl substituents, contains π electrons that can undergo π → π* transitions. Additionally, the lone pairs of electrons on the oxygen and nitrogen atoms can participate in n → π* transitions. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum.
Detailed experimental UV-Vis data for this compound is not widely available in the published literature. However, analysis of closely related Schiff base derivatives of o-vanillin provides insight into the expected absorption maxima. For instance, Schiff bases derived from o-vanillin often exhibit absorption bands in the range of 250-400 nm, corresponding to the aforementioned electronic transitions. The exact position and intensity of these bands are influenced by the solvent polarity and the nature of the substituent on the imine nitrogen.
For a structurally analogous compound, 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, the following UV-Vis absorption bands have been reported, which can serve as an estimation for the electronic transitions of this compound.
| Transition Type | Approximate Wavelength (λmax, nm) | Chromophore |
|---|---|---|
| π → π | ~300 | Benzene Ring |
| n → π | ~400 | Imine and Phenolic Groups |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₉H₁₃NO₂. The calculated monoisotopic mass is 167.0946 g/mol .
In a mass spectrometer, the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion (M⁺). The m/z (mass-to-charge ratio) of this molecular ion provides the molecular weight of the compound. Subsequent fragmentation of the molecular ion yields smaller, characteristic fragment ions.
The fragmentation of this compound is expected to proceed through pathways dictated by the stability of the resulting carbocations and radical species. Key fragmentation patterns would likely involve:
Loss of a methyl group (•CH₃) from the methoxy or methylamino moiety, leading to a fragment ion at [M-15]⁺.
Cleavage of the C-C bond between the benzene ring and the methylaminomethyl side chain.
Loss of the methoxy group (•OCH₃) , resulting in a fragment at [M-31]⁺.
Formation of a stable benzylic cation through cleavage of the bond beta to the aromatic ring.
The precise fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure of the compound.
| Ion Type | Proposed Structure/Fragment Lost | Calculated m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 167.09 |
| [M-15]⁺ | Loss of •CH₃ | 152.07 |
| [M-30]⁺ | Loss of CH₂=NH | 137.06 |
| [M-44]⁺ | Loss of •CH₂NHCH₃ | 123.04 |
Biological Activity and Molecular Interactions
Anticancer Potential and Mechanistic Investigations
In addition to its antimicrobial effects, 2-Methoxy-6-[(methylamino)methyl]phenol has demonstrated notable anticancer properties in preclinical research. These studies have primarily focused on its ability to induce programmed cell death (apoptosis) in cancer cells and to modulate signaling pathways that are fundamental to their proliferation and survival.
A key aspect of the anticancer potential of this compound is its ability to induce apoptosis in various cancer cell lines. nih.govtums.ac.ir Apoptosis is a regulated process of cell death that is often evaded by cancer cells, leading to their uncontrolled growth. The induction of apoptosis by this compound suggests its potential to eliminate malignant cells. For instance, a related natural naphthoquinone, 2-methoxy-6-acetyl-7-methyljuglone, has been shown to induce apoptosis in multiple cancer cell lines, including lung cancer, melanoma, and breast cancer cells. nih.gov
The pro-apoptotic effects of this compound are intrinsically linked to its capacity to modulate key signaling pathways that are dysregulated in cancer. nih.govresearchgate.net These pathways are critical for cell proliferation, survival, and metastasis. Research on similar methoxyphenol compounds indicates that they can target and modulate various oncogenic signaling pathways. researchgate.netmdpi.comnih.gov While the specific pathways affected by this compound are a subject of ongoing research, its ability to interfere with these fundamental cellular processes underscores its potential as an anticancer agent.
Structure-Activity Relationship Studies for Anticancer Efficacy
The anticancer potential of phenolic compounds, particularly Schiff base derivatives of 2-methoxyphenols, has been a subject of considerable research. While direct studies on this compound are limited, research on analogous structures provides valuable insights into the structure-activity relationships (SAR) governing their anticancer efficacy.
A study on a related Schiff base, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, demonstrated its efficacy against the A549 lung cancer cell line. nih.govnih.gov This suggests that the presence of the methoxyphenol moiety is crucial for its cytotoxic activity. The introduction of a bulky, lipophilic trimethylphenylamino group at the methyl position appears to contribute to its anticancer properties, potentially by enhancing cell membrane permeability or interaction with intracellular targets. nih.govnih.gov
Furthermore, investigations into another related Schiff base, 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, and its metal complexes have shown antiproliferative activity against the human colorectal carcinoma (HCT116) cell line. nih.gov The study revealed that the Schiff base itself possessed anticancer activity, which was significantly enhanced upon coordination with metal ions like copper(II). nih.gov This highlights the importance of the imine linkage and the ability to chelate metal ions in modulating the anticancer efficacy of this class of compounds.
The general pharmacophore for anticancer activity in this series appears to involve the methoxy (B1213986) and hydroxyl groups on the phenol (B47542) ring, which can participate in hydrogen bonding and act as a scaffold. The nature of the substituent attached to the methylamine (B109427) or imine nitrogen plays a critical role in determining the potency and selectivity of the compound.
Table 1: Anticancer Activity of Related Schiff Base Derivatives
| Compound | Cell Line | Activity |
| {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} | A549 | Active |
| 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | HCT116 | Active |
| Copper(II) complex of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | HCT116 | More potent than the ligand |
Anti-inflammatory Properties and Molecular Mechanisms
Phenolic compounds are well-known for their anti-inflammatory properties. The molecular structure of this compound, featuring a hydroxyl and a methoxy group on a benzene (B151609) ring, suggests its potential as an anti-inflammatory agent. Research on structurally similar compounds supports this hypothesis and sheds light on the potential molecular mechanisms involved.
For instance, 2-methoxy-4-vinylphenol (B128420) (2M4VP), a related natural compound, has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-treated macrophage cells. nih.gov The mechanism of action involves the induction of heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov
Another relevant example is thymol (B1683141) (2-isopropyl-5-methylphenol), which demonstrates significant anti-inflammatory activity by suppressing the activation of the NF-κB pathway. mdpi.com This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and interleukins. mdpi.com Thymol has been shown to reduce the production of these inflammatory mediators in various experimental models. mdpi.com
Based on these findings, it can be postulated that this compound may exert anti-inflammatory effects through similar mechanisms, including the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. The phenolic hydroxyl group is likely a key player in these activities, acting as a hydrogen donor to scavenge reactive oxygen species and thereby mitigating oxidative stress, a key contributor to inflammation.
Bioactivity Modulation through Metal Coordination (e.g., Schiff Base Metal Complexes)
The biological activity of organic ligands can be significantly modulated upon coordination with metal ions. This is particularly true for Schiff bases derived from 2-methoxyphenols, which can form stable complexes with various transition metals. These metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.gov
The formation of a Schiff base from this compound would involve the condensation of its amino group with an aldehyde or ketone. The resulting Schiff base ligand, with its nitrogen and oxygen donor atoms, can effectively chelate metal ions. This chelation can lead to several changes that enhance bioactivity:
Increased Lipophilicity: Metal complexes are often more lipophilic than the free ligands, which can facilitate their transport across biological membranes and improve their cellular uptake.
Altered Electronic Properties: Coordination can alter the electron distribution within the ligand, potentially making it a more potent inhibitor of target enzymes or a more effective DNA-binding agent.
Stabilization of the Active Conformation: The rigid structure of a metal complex can lock the ligand in a conformation that is favorable for binding to its biological target.
Research on Schiff base complexes derived from o-vanillin (a precursor to the target compound) has demonstrated the potentiation of antimicrobial and anticancer activities upon metal coordination. nih.govresearchgate.net For example, a study on 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol showed that its copper(II) complex was more potent against various pathogenic microbes and the HCT116 cancer cell line than the Schiff base alone. nih.gov Similarly, transition metal complexes of 2-[(4-methylphenylimino)methyl]-6-methoxyphenol have shown greater antibacterial activity than the free ligand. researchgate.net
Table 2: Enhancement of Biological Activity upon Metal Coordination
| Ligand | Metal Ion | Enhanced Activity | Reference |
| 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | Cu(II) | Anticancer, Antimicrobial | nih.gov |
| 2-[(4-methylphenylimino)methyl]-6-methoxyphenol | Mn(II), Co(II), Ni(II), Cu(II), Cd(II) | Antibacterial | researchgate.net |
| 2-methoxy-6-{[2-(2-methoxy-phenoxy)-ethylimino]-methyl}-phenol | Transition Metals | Antimicrobial | johronline.com |
Rational Design and Development of Novel Antimicrobial Agents
The increasing prevalence of multidrug-resistant pathogens necessitates the rational design and development of novel antimicrobial agents. nih.govnih.gov The scaffold of this compound presents a promising starting point for such endeavors.
Rational drug design strategies can be employed to optimize the antimicrobial activity of this compound and its derivatives. These strategies include:
Structure-Based Drug Design: If the molecular target of the compound is known, computational methods like molecular docking can be used to design derivatives with improved binding affinity and inhibitory activity. nih.govnih.gov
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. nih.gov
Pharmacophore Modeling: By identifying the key chemical features responsible for antimicrobial activity in a series of related compounds, a pharmacophore model can be developed to guide the design of new, more active molecules.
Schiff bases derived from 2-methoxyphenols and their metal complexes have shown significant antimicrobial activity against a range of bacteria and fungi. researchgate.netjohronline.com For instance, the Schiff base 2-methoxy-6-{[2-(2-methoxy-phenoxy)-ethylimino]-methyl}-phenol and its transition metal complexes were found to be active against E. coli and Staphylococcus aureus. johronline.com Another study on 2-[(4-methylphenylimino)methyl]-6-methoxyphenol and its complexes reported activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net
The development of novel antimicrobial agents based on the this compound scaffold could involve the synthesis of a library of derivatives with diverse substituents on the amino group or the aromatic ring. These derivatives could then be screened for their antimicrobial activity, and the resulting SAR data could be used to refine the design of more potent compounds. The formation of Schiff base metal complexes, as discussed previously, represents another viable strategy to enhance antimicrobial efficacy.
Applications in Materials Science and Other Scientific Fields
Role as Synthetic Building Blocks in Complex Organic Synthesis
Compounds with the aminophenol backbone are fundamental building blocks in organic synthesis. The presence of multiple reactive sites allows for the construction of more complex molecular architectures. For instance, Schiff base compounds, which have applications due to their antiviral, anticancer, and antibacterial activities, can be synthesized through the reaction of related hydroxy-benzaldehydes with primary amines. nih.gov The methoxy (B1213986) and phenol (B47542) groups can be further modified, making them versatile intermediates.
Research into related m-aryloxy phenols demonstrates their utility in creating compounds with significant biological activity. For example, demethylation of m-methoxy phenols is a route to producing m-aryloxy phenols, which are precursors for molecules with potential as anti-tumor agents. mdpi.com Similarly, derivatives have been used to synthesize bisaryl quinolones that exhibit potent antimalarial activity. mdpi.com The structural motifs present in 2-Methoxy-6-[(methylamino)methyl]phenol are therefore integral to synthetic pathways aimed at producing pharmacologically active agents and other complex organic structures.
Precursors for the Production of Dyes and Fine Chemicals
Aminophenols are crucial precursors in the manufacturing of various dyes and fine chemicals. Para-aminophenol (PAP), a structurally related compound, is widely used as an intermediate in the synthesis of azo dyes, which are valued for their brilliant and long-lasting colors in textiles, inks, and plastics. kajay-remedies.com The synthesis process typically involves the diazotization of the aminophenol, followed by a coupling reaction with other aromatic compounds to create the extended chromophore system of the azo dye. kajay-remedies.com
The unique chemical structure of aminophenols, possessing both an amino and a hydroxyl group, allows for the creation of high-performance pigments and coatings. kajay-remedies.com These derivatives can contribute to coatings with enhanced adhesion, antioxidant properties, and corrosion resistance. kajay-remedies.com Azo dyes derived from 4-aminophenol (B1666318) have been synthesized and characterized for their potential use as colorants and functional materials. uowasit.edu.iquobaghdad.edu.iq
Specific Applications of Related Structures (e.g., in Photographic Development, Hair Dyes)
The chemical reactivity of aminophenol derivatives makes them suitable for applications where controlled chemical transformations are required to produce a desired effect, such as in hair coloring and photography.
Hair Dyes : p-Aminophenol, m-Aminophenol, and o-Aminophenol are key ingredients in permanent, oxidative hair dye formulations. cosmeticsinfo.orgdamiva.com These compounds act as "primary intermediates" or "precursors." cosmeticsinfo.orgdamiva.com When mixed with an oxidizing agent, typically hydrogen peroxide, they are oxidized and react with other molecules called "coupling agents" to form large, colored molecules inside the hair fiber. damiva.com These newly formed molecules are too large to easily wash out, resulting in long-lasting color. cosmeticsinfo.org The final shade depends on the specific precursors and couplers used in the formulation. cosmeticsinfo.org Patents for hair dyeing agents often list aminophenol derivatives like 3-methyl-p-aminophenol as essential developing ingredients. google.com
Photographic Development : Certain aminophenol derivatives are also utilized in color photography. google.com In color film development, a developer molecule is oxidized as it reduces silver halide crystals that have been exposed to light. The oxidized developer then reacts with a dye coupler to form a colored dye. Discussions among photography enthusiasts indicate that 4-aminophenol can be used in color developer formulations, where it is known to produce magenta and some yellow dyes. photrio.com This dual functionality of reducing silver halide and subsequently forming a dye is central to chromogenic photographic processes.
Corrosion Inhibition Studies for Related Compounds
Aminophenol derivatives have been extensively studied for their ability to inhibit the corrosion of various metals. The effectiveness of these compounds stems from the presence of amine and phenol groups, which can adsorb onto the metal surface and form a protective film, preventing contact with the corrosive medium. uowasit.edu.iqrdd.edu.iq
Studies on 4-aminophenol have shown it to be an effective corrosion inhibitor for mild steel in acidic environments like sulfuric acid. uowasit.edu.iqrdd.edu.iq Research has demonstrated that the inhibition efficiency increases with the concentration of the aminophenol inhibitor. uowasit.edu.iqrdd.edu.iq Similarly, an organic fluid described as an "aminophen derivative" showed significant corrosion inhibition for 1070 aluminum alloy in hydrochloric acid, with efficiency reaching over 80% at higher concentrations. researchgate.net Azo dyes synthesized from 4-aminophenol have also been reported to act as effective corrosion inhibitors for carbon steel. uowasit.edu.iquobaghdad.edu.iq The mechanism involves the organic molecules forming a film on the metal, which can be described by adsorption isotherms like the Langmuir model. researchgate.net
| Inhibitor | Metal | Corrosive Medium | Reported Inhibition Efficiency (IE) | Reference |
|---|---|---|---|---|
| Aminophen Derivative | 1070 Aluminum | 1 M HCl | Up to 89% | researchgate.net |
| 4-Aminophenol | Mild Steel | Sulfuric Acid | IE increases with concentration | uowasit.edu.iqrdd.edu.iq |
| Azo Dye from 4-Aminophenol | Carbon Steel C45 | 0.1 M HCl | Up to 91% | uobaghdad.edu.iq |
Utilization as Detection Reagents in Analytical Chemistry
The electrochemical properties of aminophenols make them useful in the field of analytical chemistry, particularly in the development of sensors. p-Aminophenol (PAP) is a well-known electroactive compound that can be detected at low concentrations. mdpi.com This property is exploited in biosensors and immunoassays.
One advanced detection method involves the enzymatic generation of p-aminophenol from a non-electroactive precursor like p-aminophenyl phosphate. acs.org In a DNA sensor, for example, an enzyme can be bound to a hybridized DNA target. This enzyme then catalyzes the conversion of the precursor into p-aminophenol, which can be detected electrochemically. acs.org This process leads to significant signal enhancement, allowing for the detection of very low amounts of the target DNA. acs.org A similar principle is used in other bioanalytical systems where the product of an enzymatic reaction, p-aminophenol, is detected electrochemically to quantify the activity of the enzyme or the presence of a specific substrate. acs.org
Furthermore, the detection of aminophenols themselves is a significant area of analytical chemistry, as they are considered environmental pollutants and can be toxic. mdpi.comsamipubco.com Numerous electrochemical sensors have been developed for the reliable detection of p-aminophenol in water and pharmaceutical samples, highlighting its importance as both an analyte and a reagent in modern analytical science. mdpi.comsamipubco.comrsc.org
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Strategies
While established methods for the synthesis of phenolic amines exist, there is a growing need for more sustainable and efficient strategies. Future research should focus on "green" chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas for exploration include:
Catalytic Amination of Bio-derived Phenolics: Leveraging renewable feedstocks, such as those derived from lignin, presents a sustainable route to phenolic compounds. mdpi.comrsc.org Research into direct amination of these bio-derived phenols using earth-abundant metal catalysts could provide an environmentally friendly alternative to traditional methods that often rely on harsh reagents and generate significant waste. mdpi.comrsc.org
Hydrogen-Borrowing Catalysis: This atom-economical approach utilizes alcohols as alkylating agents, with water as the only byproduct. rsc.orgacs.org Developing novel catalysts that can efficiently facilitate the "hydrogen-borrowing" or "hydrogen autotransfer" amination of phenolic alcohols would be a significant step towards sustainable amine synthesis. rsc.orgacs.org
Flow Chemistry Systems: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. acs.org Investigating the synthesis of 2-Methoxy-6-[(methylamino)methyl]phenol and its derivatives in flow systems could lead to higher yields, improved purity, and more efficient production processes. acs.org
Exploration of New Catalytic Systems and Reaction Scope
The catalytic potential of this compound and its derivatives is an area ripe for exploration. Future studies should aim to design and screen novel catalysts for a broader range of chemical transformations.
Promising research directions include:
Heusler Alloy Catalysts: Recent studies have shown the potential of Heusler alloys in the catalytic deoxygenation of phenolic compounds. acs.orgacs.org Investigating the activity of these and other novel alloy catalysts for reactions involving this compound could lead to the discovery of highly efficient and selective catalytic systems. acs.orgacs.org
Nano-catalysts: The high surface area and unique electronic properties of nano-catalysts make them attractive for various applications. mdpi.comresearchgate.net Designing nano-catalysts, for instance by loading iron oxide nanoparticles onto activated carbon, for reactions involving this phenolic compound could enhance catalytic efficiency and selectivity. mdpi.com
Catalytic Membrane Reactors: Integrating catalytic processes with membrane separation technology can improve reaction efficiency by continuously removing products and preventing catalyst deactivation. aquatechtrade.com The development of catalytic membranes for reactions involving phenolic compounds is a promising area for future research. aquatechtrade.com
Advanced Mechanistic Investigations in Biological Systems
While some biological activities of related Schiff base compounds have been reported, a detailed understanding of the molecular mechanisms of action of this compound within biological systems is largely unexplored. drugbank.comnih.gov
Future research should focus on:
Target Identification and Validation: Identifying the specific cellular targets with which the compound interacts is crucial. drugbank.com Techniques such as affinity chromatography and proteomics can be employed to isolate and identify binding partners.
Enzyme Inhibition Studies: Given the structural motifs present in the molecule, investigating its potential as an inhibitor of specific enzymes, such as those involved in neurodegenerative diseases or cancer, could reveal novel therapeutic applications.
Cellular Signaling Pathways: Elucidating how the compound modulates intracellular signaling cascades will provide insights into its biological effects. Techniques like Western blotting and reporter gene assays can be used to map these pathways.
Design and Synthesis of Derivatives for Enhanced Materials Performance
The phenolic and amine functionalities of this compound make it an interesting building block for the synthesis of novel materials.
Future efforts in this area could include:
Polymer Synthesis: The synthesis of oligo- and poly-phenolic compounds through oxidative polycondensation has been reported. researchgate.net Exploring the polymerization of this compound and its derivatives could lead to new materials with interesting thermal and electronic properties. researchgate.net
Corrosion Inhibitors: Phenolic compounds have shown promise as corrosion inhibitors for metals. mdpi.com Designing and synthesizing derivatives of this compound with enhanced adsorption and film-forming properties on metal surfaces could lead to more effective and environmentally friendly corrosion protection. mdpi.com
Semiconducting Materials: The synthesis of oligomers of related Schiff bases has resulted in materials with semiconductor properties. researchgate.net Further investigation into the electrical conductivity of polymers derived from this compound could open up applications in organic electronics. researchgate.net
Integration of Experimental and Computational Approaches for Predictive Modeling
Combining experimental studies with computational modeling can accelerate the discovery and optimization of new compounds and materials. nih.govnih.govmdpi.com
Key areas for synergistic research include:
Quantum Chemical Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict molecular properties, reaction mechanisms, and spectroscopic data. nih.govresearchgate.netresearchgate.net These calculations can guide experimental design and provide a deeper understanding of the compound's behavior. nih.govnih.govresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating structural features with observed biological activity or material properties, QSAR models can be developed to predict the performance of new derivatives. nih.gov This approach can streamline the design process and prioritize the synthesis of the most promising candidates. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound, its interactions with other molecules (e.g., proteins, solvent), and the formation of self-assembled structures. mdpi.com
By pursuing these future research directions, the scientific community can build upon the current knowledge of this compound and unlock its full potential across a range of scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
